3-(1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or use in industry or research.
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes the study of properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.Scientific Research Applications
Antimicrobial and Antifungal Activities
Research has shown that derivatives of pyrimidine and thiophene exhibit antimicrobial and antifungal properties. For example, compounds synthesized from 2-chloro-6-ethoxy-4-acetylpyridine demonstrated significant analgesic and antiparkinsonian activities, suggesting potential therapeutic applications (Amr, Maigali, & Abdulla, 2008). Additionally, thiazolopyrimidines derived from various starting materials have been investigated for their anti-inflammatory and analgesic properties, indicating their usefulness in developing new therapeutic agents (Mosaad, Mohsen, Emad, Abotaleb, Salwa, & Marwa, 2010).
Anti-inflammatory and Analgesic Properties
Novel compounds incorporating pyridine and pyrimidine structures have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Such research underscores the potential of these derivatives in the creation of new pain management and anti-inflammatory drugs. For instance, a study on novel benzodifuranyl derivatives, including 1,3,5-triazines and thiazolopyrimidines, derived from visnaginone and khellinone showed promising anti-inflammatory and analgesic activities, with some compounds exhibiting significant COX-2 inhibitory activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Potential in Cancer Therapy
Thiophene and pyrimidine derivatives have been explored for their potential in cancer therapy, particularly through mechanisms such as anti-angiogenic and DNA cleavage activities. Research into N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives has demonstrated their effectiveness in blocking blood vessel formation in vivo and showing significant DNA cleavage activities, which could be indicative of their anticancer properties (Kambappa, Chandrashekara, Rekha, Shivaramu, & Palle, 2017).
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and other safety or health hazards associated with the compound.
Future Directions
This involves discussing potential future research directions, applications, or improvements related to the compound.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be best to consult scientific literature or databases. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
3-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-16(10-13-5-9-25-11-13)21-7-3-14(4-8-21)22-12-20-17-15(18(22)24)2-1-6-19-17/h1-2,5-6,9,11-12,14H,3-4,7-8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLOLDYRLIDQTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)CC4=CSC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one |
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